Flupyradifurone

Description

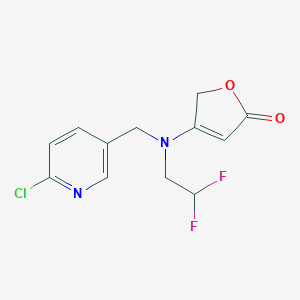

Structure

3D Structure

Properties

IUPAC Name |

3-[(6-chloropyridin-3-yl)methyl-(2,2-difluoroethyl)amino]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF2N2O2/c13-10-2-1-8(4-16-10)5-17(6-11(14)15)9-3-12(18)19-7-9/h1-4,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIYTRGFOFZNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)N(CC2=CN=C(C=C2)Cl)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872811 | |

| Record name | Flupyradifurone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951659-40-8 | |

| Record name | Flupyradifurone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951659-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flupyradifurone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951659408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupyradifurone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(6-chloropyridin-3-yl)methyl](2,2-difluoroethyl)amino}furan-2(5H)-one; flupyradifurone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPYRADIFURONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H7JT159D0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Insecticidal Action

Molecular Interactions with Insect Nicotinic Acetylcholine (B1216132) Receptors

Flupyradifurone exerts its insecticidal effect by binding to insect nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. researchgate.net It specifically targets the orthosteric site on the receptor, the same site where the natural neurotransmitter acetylcholine binds. ucl.ac.uk This binding is characterized by a nanomolar affinity, as demonstrated in studies where this compound effectively displaces radiolabeled imidacloprid (B1192907) from nAChRs in housefly head membrane preparations. masujournal.orgnih.gov

The interaction at the molecular level involves specific amino acid residues within the nAChR's binding loops. While it shares a target site with neonicotinoids, the structural differences between the butenolide scaffold of this compound and the chemical structures of neonicotinoids lead to distinct binding characteristics. nih.govdergipark.org.tr For instance, research on human α7 nAChRs suggests that the binding of this compound can be strongly influenced by mutations in loop D of the receptor, an area involved in the binding properties of neonicotinoids. brookes.ac.uk Furthermore, some studies propose that this compound and sulfoxaflor (B1682526) may primarily act on the same nAChR subtype, which is composed of α3 and β1 subunits, a different target from that of many neonicotinoids. nih.gov This distinction in molecular interaction is significant, as it can result in a lack of cross-resistance in insect populations that have developed resistance to neonicotinoids. nih.gov

Agonistic Characterization and Receptor Binding Dynamics

This compound is characterized as a partial agonist of insect nAChRs. nih.govjst.go.jp This means that while it binds to and activates the receptor, it does so with lower efficacy compared to the endogenous full agonist, acetylcholine. nih.gov Electrophysiological studies on isolated neurons from the central nervous system of Spodoptera frugiperda (fall armyworm) have shown that this compound application leads to whole-cell current responses, confirming its agonistic action. nih.gov

The binding dynamics of this compound have been quantified in various studies. In radioligand displacement studies using membranes from Musca domestica (housefly), this compound demonstrated a high binding affinity. masujournal.orgnih.gov The dose-response curve for this compound activation of nAChRs in Spodoptera frugiperda neurons has a Hill coefficient close to one, which suggests the presence of a single binding site. ucl.ac.uknih.gov The reversible nature of its binding to the receptor has also been noted. researchgate.netnih.gov

Table 1: Binding and Activation Properties of this compound on Insect nAChRs

| Parameter | Value | Insect Species | Receptor Preparation |

|---|---|---|---|

| IC₅₀ (Displacement of [³H]imidacloprid) | 2.38 ± 1.93 nM | Musca domestica (housefly) | Head membrane nAChRs |

| EC₅₀ (Half-maximal activation of nAChRs) | 2.3 µM | Spodoptera frugiperda (fall armyworm) | Isolated CNS neurons |

| Relative Agonist Efficacy (vs. Acetylcholine) | 0.56 | Spodoptera frugiperda (fall armyworm) | Isolated CNS neurons |

Data sourced from Nauen et al., 2015. nih.gov

Efficacy in Agricultural Pest Management Systems

Spectrum of Susceptible Insect Pests

Flupyradifurone is effective against a broad spectrum of sucking insect pests. nih.govbayer.com Its primary targets include aphids, whiteflies, leafhoppers, and psyllids. bayer.comnih.gov Research has also documented its effectiveness against other pests such as mealybugs, leaf miners, soft scales, certain species of weevils, thrips, and beetles. bayer.comisa-arbor.com The compound is active against both larval and adult stages of these pests. bayer.com Studies have confirmed its potency against challenging species like the tobacco aphid (Myzus persicae nicotianae), gloomy scale (Melanaspis tenebricosa), and various whitefly species, including the sweetpotato whitefly (Bemisia tabaci). isa-arbor.comresearchgate.netentomoljournal.commdpi.com It has also shown efficacy against flea beetles in crops like sugar beet and mustard. canada.caagriculturejournals.cz

Below is a table summarizing the spectrum of insect pests susceptible to this compound.

Table 1: Spectrum of Insect Pests Susceptible to this compound

| Common Name | Scientific Name | Pest Group |

|---|---|---|

| Aphids | Aphidoidea spp. | Sucking Insect |

| Whiteflies | Aleyrodidae spp. | Sucking Insect |

| Leafhoppers | Cicadellidae spp. | Sucking Insect |

| Psyllids | Psylloidea spp. | Sucking Insect |

| Mealybugs | Pseudococcidae spp. | Sucking Insect |

| Gloomy Scale | Melanaspis tenebricosa | Sucking Insect |

| Flea Beetles | Chrysomelidae (subfamily Alticinae) | Chewing Insect |

| Thrips | Thysanoptera spp. | Sucking/Piercing Insect |

| Leaf Miners | Agromyzidae spp. | Chewing/Mining Insect |

Evaluation of Insecticidal Activity Across Application Methodologies

This compound's versatility is highlighted by its effectiveness across multiple application methods, including foliar spray, soil drench, and seed treatment. nih.govbayer.comcanada.ca

Foliar applications of this compound have demonstrated rapid and high efficacy in controlling sucking pests. In field experiments on brinjal (eggplant), foliar sprays significantly reduced populations of whiteflies and leafhoppers, with reduction percentages reaching up to 96.40% for whiteflies and 97.92% for leafhoppers. masujournal.org Similarly, soil applications have proven effective. arizona.edu In tomato cultivation, both foliar and soil applications of this compound showed excellent residual effectiveness against Bemisia tabaci, achieving between 88.47% and 99.96% efficacy up to 10 days after application. scielo.org.mx

For the control of gloomy scale on red maple trees, foliar applications of this compound during the crawler emergence period resulted in a 71% suppression of the pest population. isa-arbor.com Soil drench applications have also been found to be a viable method, although effectiveness can be influenced by factors like soil organic matter content. oup.com

As a systemic insecticide, this compound is well-suited for seed treatment applications. nih.govbayer.com Following seed treatment, the active ingredient is taken up by the roots and translocated throughout the plant via the xylem, providing protection from feeding pests. nih.govbayer.com Phosphor imaging analysis has visually confirmed the rapid uptake and even distribution of this compound from the roots to the entire plant in crops like tomatoes. nih.gov

Studies on sugar beet have shown that seed treatments with this compound can effectively reduce damage from flea beetles, particularly in the early growth stages of the plant. agriculturejournals.cz Health Canada's Pest Management Regulatory Agency has also reviewed and accepted its use as a seed treatment to control flea beetles on mustard seeds, based on previously reviewed data from canola field trials. canada.ca Research on soybeans also confirms the uptake and translocation of this compound following seed treatment. mdpi.com

Research into novel delivery systems aims to optimize the placement and efficacy of insecticides. For this compound, innovative methods such as "cutting dips" have been successfully evaluated for cassava. mdpi.com In this method, cassava cuttings are soaked in a this compound solution before planting. This single application provided sustained reductions in both adult and nymph whitefly populations for up to six months in the field. mdpi.com Screenhouse trials showed that a 60-minute soaking duration was highly effective. mdpi.com

For tree crops, trunk injection and crown injection are being explored as alternative delivery systems. oup.comresearchgate.net A study on highbush blueberries investigated crown injections to control stem gall wasp (Hemadas nubilipennis), demonstrating that this method can deliver the active ingredient to the target shoot tissues. oup.com Trunk injection, in general, is a promising delivery system for trees that maximizes the ingestive exposure for pests by delivering the compound directly to the plant's vascular system. researchgate.net

Seed Treatment and Systemic Uptake

Field Performance and Pest Population Control

Extensive field trials have validated the performance of this compound in controlling pest populations under real-world agricultural conditions.

In studies on FCV tobacco, foliar sprays of this compound were highly effective against the tobacco aphid, achieving 100% mortality within four days after application and demonstrating a long period of persistency up to 26 days. entomoljournal.com This performance was superior to some existing neonicotinoid standards. entomoljournal.com The application of this compound also led to the highest cured leaf yield in these trials. entomoljournal.com

Field trials against lettuce aphids, which are notoriously difficult to control due to their concealed feeding locations, showed excellent efficacy of this compound. nih.gov In brinjal, two seasonal field experiments showed that this compound applications led to significant reductions in whitefly and leafhopper populations compared to untreated controls. masujournal.org

The table below presents data from a field study on brinjal, illustrating the percentage reduction of whitefly populations after foliar application of this compound.

Table 2: Efficacy of Foliar this compound 200 SL against Whiteflies on Brinjal

| Treatment (g a.i./ha) | Mean Percent Reduction (Season 1) | Mean Percent Reduction (Season 2) |

|---|---|---|

| This compound @ 125 | 62.70% | 54.56% |

| This compound @ 150 | 70.03% | 64.47% |

| This compound @ 175 | 76.23% | 70.66% |

| Phosphamidon @ 300 (Standard) | 61.43% | 57.63% |

Data sourced from a study conducted at Tamil Nadu Agricultural University. masujournal.org

Impact on Vector-Borne Plant Disease Transmission

A critical benefit of this compound is its ability to rapidly inhibit the feeding of insect vectors, which in turn reduces the transmission of plant pathogens. bayer.comnih.gov

Numerous studies have focused on its effect on the transmission of Tomato Yellow Leaf Curl Virus (TYLCV) by the whitefly Bemisia tabaci. nih.govresearchgate.netoup.com In greenhouse experiments under intense virus pressure, a foliar application of this compound suppressed TYLCV transmission by 85%, with only 15% of plants becoming infected. researchgate.net In contrast, 75% of plants treated with the neonicotinoid thiamethoxam (B1682794) and 100% of untreated plants became infected. researchgate.net This significant reduction in virus transmission is attributed to the strong and rapid knockdown effect of this compound, which causes a near-complete cessation of phloem salivation and ingestion by the whiteflies. researchgate.netoup.com

Similarly, in cassava, the reduction of whitefly populations through the application of this compound led to a lower incidence of Cassava Mosaic Disease (CMD) and Cassava Brown Streak Disease (CBSD). mdpi.com The rapid feeding cessation induced by the insecticide is a key mechanism in preventing both the acquisition and inoculation of persistent viruses by their vectors. nih.gov

Table of Chemical Compounds

| Compound Name |

|---|

| Acetylcholine (B1216132) |

| Azadirachtin |

| Clothianidin |

| Cyantraniliprole (B1669382) |

| Deltamethrin |

| Dinotefuran |

| Emamectin benzoate |

| Flonicamid |

| This compound |

| Imidacloprid (B1192907) |

| Nitenpyram |

| Phosphamidon |

| Pymetrozine |

| Pyraclostrobin |

| Pyriproxyfen |

| Rynaxypyr |

| Spirotetramat |

| Sulfoxaflor (B1682526) |

| Tefluthrin |

| Thiacloprid |

Insecticide Resistance and Adaptive Mechanisms in Target Pests

Detection and Monitoring of Field-Evolved Resistance

The early detection and continuous monitoring of insecticide resistance are fundamental components of effective pest management. irac-online.org For flupyradifurone, monitoring programs are essential to track shifts in the susceptibility of target pest populations and to implement resistance management tactics before control failures become widespread.

One common method for monitoring resistance is the use of laboratory bioassays. nih.gov These assays involve collecting pest populations from the field and exposing them to a range of insecticide concentrations to determine the lethal concentration required to kill 50% of the population (LC50). By comparing the LC50 value of a field population to that of a known susceptible laboratory strain, a resistance ratio (RR) can be calculated. This ratio provides a quantitative measure of the level of resistance in the field population. nih.gov

For instance, monitoring studies on the whitefly Bemisia tabaci have been conducted to establish baseline susceptibility data and to detect the emergence of resistance to this compound. nih.govcabidigitallibrary.org In South Florida, field-collected populations of B. tabaci MEAM1 were found to be susceptible to this compound, with resistance ratios ranging from 2 to 8. nih.gov However, in China, some field populations of B. tabaci have exhibited low to moderate levels of resistance, with resistance ratios of 21.95 and 29.03-fold being reported. cabidigitallibrary.orgmdpi.com Similarly, studies on the green peach aphid, Myzus persicae, have reported field-evolved resistance to this compound in China, with a resistance factor of 9.5-fold compared to a susceptible strain. researchgate.netmdpi.com

Molecular methods are also becoming increasingly important for resistance monitoring. irac-online.org These techniques can detect the presence and frequency of specific resistance-conferring genes or mutations within a pest population, offering a more rapid and sensitive approach than traditional bioassays. However, molecular monitoring is most effective when the genetic basis of resistance is known and should ideally be used in conjunction with phenotypic bioassays. irac-online.org

Interactive Data Table: this compound Resistance Ratios in Field Populations of Bemisia tabaci

| Population Location | Year of Collection | Host Crop | Resistance Ratio (RR) | Reference |

| South Florida, USA | Not Specified | Vegetables | 2-8 | nih.gov |

| Wuhan, China | Not Specified | Not Specified | 21.95 | cabidigitallibrary.org |

| Xiangyang, China | Not Specified | Not Specified | 29.03 | cabidigitallibrary.org |

| China (general) | 2019 | Not Specified | Low to moderate | mdpi.com |

Biochemical Detoxification Pathways Conferring Resistance

One of the primary mechanisms by which insects develop resistance to insecticides is through enhanced metabolic detoxification. This involves the upregulation of specific enzymes that can break down the insecticide into less toxic metabolites, preventing it from reaching its target site in the nervous system. The main enzyme families implicated in insecticide detoxification are cytochrome P450 monooxygenases, glutathione (B108866) S-transferases, and carboxylesterases. researchgate.net

Role of Cytochrome P450 Monooxygenases in Metabolism

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a critical role in the metabolism of a wide range of foreign compounds, including insecticides. mdpi.com Overexpression of certain P450 genes has been frequently linked to insecticide resistance in numerous pest species. frontiersin.orgnih.gov

In the case of this compound, several studies have demonstrated the involvement of P450s in conferring resistance. Synergist studies, which use chemicals to inhibit the activity of specific detoxification enzymes, have provided strong evidence for the role of P450s. For example, the use of piperonyl butoxide (PBO), a known P450 inhibitor, has been shown to significantly increase the susceptibility of resistant B. tabaci and greenhouse whitefly (Trialeurodes vaporariorum) strains to this compound. cabidigitallibrary.orgresearchgate.net This indicates that P450-mediated metabolism is a key detoxification pathway in these resistant populations.

Furthermore, molecular studies have identified specific P450 genes that are overexpressed in this compound-resistant strains. In a resistant strain of B. tabaci, the gene CYP6CX4 was found to be significantly overexpressed. nih.gov Silencing this gene through RNA interference (RNAi) increased the mortality of the resistant whiteflies when exposed to this compound, confirming its role in resistance. nih.gov Similarly, in a multidrug-resistant population of Myzus persicae, the knockdown of CYP6CY3 increased the aphids' susceptibility to this compound. researchgate.net

Interestingly, while some P450s are capable of metabolizing this compound, others are not. For example, CYP6CM1, a P450 known to confer resistance to neonicotinoids in B. tabaci, does not appear to metabolize this compound. nih.govufl.edu This highlights the specificity of P450-insecticide interactions.

Contribution of Glutathione S-Transferases to Resistance

Glutathione S-transferases (GSTs) are another major family of detoxification enzymes that contribute to insecticide resistance. nih.govajol.info GSTs catalyze the conjugation of glutathione to a wide range of electrophilic compounds, including insecticides, making them more water-soluble and easier to excrete.

The involvement of GSTs in this compound resistance has been demonstrated in several pest species. In a this compound-resistant strain of B. tabaci, both P450s and GSTs were implicated in the resistance mechanism. nih.gov A specific GST gene, GSTs2, was found to be significantly overexpressed in this resistant strain. nih.gov When GSTs2 was silenced using RNAi, the mortality of the resistant whiteflies to this compound increased, providing direct evidence of its role in detoxification. nih.gov

Similarly, in the greenhouse whitefly, increased activity of both GSTs and P450s was observed in a strain with moderate resistance to this compound. researchgate.net The overexpression of a GST gene from the sigma class was identified as a potential contributor to this resistance. researchgate.net

Target-Site Insensitivity Mutations

Another important mechanism of insecticide resistance is the alteration of the insecticide's target site, which reduces the binding affinity of the insecticide and renders it less effective. For insecticides that target the nervous system, such as this compound, this typically involves mutations in the genes encoding the target receptor proteins.

This compound acts as an agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), the same target as neonicotinoid insecticides. wikipedia.orgnih.gov However, this compound belongs to a different chemical class (butenolides) and interacts with the nAChR in a distinct manner. nih.govirac-online.org

A key mutation associated with resistance to some nAChR agonists has been identified in the β1 subunit of the nAChR. This mutation, an arginine-to-threonine substitution at position 81 (R81T), has been found in neonicotinoid-resistant populations of Myzus persicae and Aphis gossypii. nih.govnih.gov Importantly, M. persicae carrying the R81T mutation have also been shown to exhibit significant resistance to this compound. nih.govnih.gov This indicates that despite their chemical differences, the binding of both neonicotinoids and this compound to the nAChR can be affected by this specific mutation.

The presence of the Y151S mutation in the nAChR has also been linked to high-level resistance to imidacloprid (B1192907) in the brown planthopper, Nilaparvata lugens. jst.go.jp While the direct impact of this mutation on this compound efficacy has not been as extensively studied, it highlights another potential site for resistance-conferring mutations within the nAChR.

Cross-Resistance Profiles with Diverse Insecticide Classes

Cross-resistance occurs when resistance to one insecticide confers resistance to other, often chemically related, insecticides. Understanding the cross-resistance profile of this compound is essential for designing effective insecticide rotation programs to manage resistance.

Due to its shared mode of action with neonicotinoids, there has been considerable interest in the potential for cross-resistance between these two insecticide classes. The results of cross-resistance studies have been mixed and appear to be species- and resistance mechanism-dependent.

In some cases, a lack of significant cross-resistance has been observed. For example, some neonicotinoid-resistant strains of B. tabaci show little to no cross-resistance to this compound. cabidigitallibrary.orgnih.gov This is particularly true for strains where resistance is primarily mediated by the P450 CYP6CM1, which does not effectively metabolize this compound. nih.govufl.edu

However, other studies have reported moderate to high levels of cross-resistance. A this compound-resistant strain of B. tabaci was found to have moderate cross-resistance to imidacloprid, but not to other tested neonicotinoids. nih.gov In this case, the overexpression of CYP6CX4 was implicated in resistance to both this compound and imidacloprid. nih.gov Another study on a sulfoxaflor-resistant strain of the cowpea aphid, Aphis craccivora, showed significant cross-resistance to this compound.

Furthermore, a field-collected population of Myzus persicae with high resistance to imidacloprid also exhibited resistance to this compound. mdpi.com This cross-resistance was linked to the presence of the R81T target-site mutation. researchgate.net

There is generally little evidence of cross-resistance between this compound and other insecticide classes with different modes of action, such as pyrethroids, organophosphates, and diamides. cabidigitallibrary.orgmdpi.com

Interactive Data Table: Cross-Resistance Patterns of this compound in Selected Pest Species

| Pest Species | Resistant Strain Selected with | Cross-Resistance to this compound? | Other Insecticides with Cross-Resistance | Reference |

| Bemisia tabaci | This compound | Yes (to imidacloprid) | No cross-resistance to other neonicotinoids | nih.gov |

| Aphis craccivora | Sulfoxaflor (B1682526) | Yes | Pymetrozine | |

| Myzus persicae | Imidacloprid | Yes | Thiacloprid, Thiamethoxam (B1682794), Sulfoxaflor | mdpi.com |

| Bemisia tabaci | Afidopyropen (B605212) | No | Sulfoxaflor | mdpi.com |

| Bemisia tabaci | Imidacloprid | No | - | cabidigitallibrary.org |

Strategic Approaches for Resistance Management

To preserve the long-term efficacy of this compound and other valuable insecticides, it is imperative to implement robust resistance management strategies. croplife.org.au These strategies aim to minimize the selection pressure for resistance and maintain susceptible individuals within pest populations.

A cornerstone of resistance management is the rotation of insecticides with different modes of action. irac-online.org This approach involves alternating the use of this compound (IRAC Group 4D) with insecticides from other chemical classes that have different target sites. wikipedia.orgirac-online.org By rotating modes of action, the selection pressure on any single resistance mechanism is reduced, delaying the evolution of resistance. croplife.org.au It is crucial to follow the guidelines provided by organizations like the Insecticide Resistance Action Committee (IRAC) for proper rotation programs. irac-online.org

Integrated Pest Management (IPM) is another critical component of resistance management. epa.gov IPM programs utilize a combination of pest control tactics, including biological control, cultural practices, and the judicious use of insecticides. By incorporating non-chemical control methods, the reliance on insecticides is reduced, thereby lowering the selection pressure for resistance. epa.gov

The use of "windows" of application for specific insecticide modes of action can also be an effective strategy. croplife.org.au This involves using insecticides from the same mode of action group for a defined period (a "window"), followed by a switch to a different mode of action group for the next window. This helps to ensure that successive pest generations are not treated with the same type of insecticide. croplife.org.au

Finally, the development and use of synergists, which can inhibit the detoxification enzymes responsible for resistance, may play a role in future resistance management strategies. However, the potential for pests to develop resistance to synergists themselves must also be considered. lstmed.ac.uk

Environmental Fate and Transport Dynamics

Degradation Kinetics in Abiotic Environmental Compartments

The persistence and transformation of flupyradifurone in the environment are significantly influenced by abiotic degradation processes, primarily hydrolysis and photolysis.

This compound is notably stable to hydrolysis across a wide range of pH values. Studies conducted at pH 4, 7, and 9 have shown that the compound does not undergo significant hydrolytic degradation. In sterile aqueous buffer solutions (acetate at pH 4, tris at pH 7, and borate (B1201080) at pH 9) incubated at 50°C for five days, no significant degradation was observed, with the parent compound accounting for more than 95% of the applied radioactivity at all pH levels. Research indicates that the hydrolysis half-lives at 15°C, 25°C, and 35°C are greater than 150 days. This stability suggests that hydrolysis is not a major degradation pathway for this compound in the environment. While this compound does not dissociate at environmentally relevant pH, its water solubility shows a slight decrease from 3200 mg/L at pH 4 and 7 to 3000 mg/L at pH 9.

Hydrolytic Stability of this compound

| pH | Temperature (°C) | Half-life (days) | Reference |

|---|---|---|---|

| 4, 7, 9 | 50 | Stable (>5 days) | |

| Not Specified | 15, 25, 35 | >150 |

In contrast to its hydrolytic stability, this compound is susceptible to photolytic degradation in aqueous environments. The rate of photodegradation can be influenced by the light source and the presence of other substances in the water.

Under natural sunlight, the photolysis half-life of this compound has been reported to be greater than 168 hours. However, under artificial sunlight (xenon lamp with a UV cutoff filter at λ < 290 nm), the degradation is more rapid. In one study, the experimental half-life was estimated to be 13.8 hours in a sterile potassium phosphate (B84403) buffer (pH 7) at 25°C. This corresponds to an expected field half-life of approximately 1.75 to 2.5 days. Another study reported rapid photodegradation under UV light with half-lives ranging from 2.37 to 3.81 minutes.

The primary mechanism of photolytic degradation is direct photolysis, where the this compound molecule directly absorbs light energy. The contribution of indirect photolysis, which involves photosensitizers, appears to be limited. The quantum yield for this compound photolysis has been observed at 6.48 × 10⁻⁴ mol/einstein.

Several photoproducts have been identified, indicating the transformation pathways of this compound under irradiation. Two major degradates identified in one study were BYI 02960-succinamide and BYI 02960-azabicyclosuccinamide. Another minor metabolite, BYI 02960-deschlorohydroxy-succinamide, was also detected.

Photolytic Degradation of this compound

| Light Source | Medium | Half-life | Quantum Yield (mol/einstein) | Reference |

|---|---|---|---|---|

| Natural Sunlight | Aqueous Solution | >168 hours | Not Reported | |

| Artificial Sunlight (Xenon Lamp) | Sterile Buffer (pH 7) | 13.8 hours | Not Reported | |

| UV Light | Aqueous Solution | 2.37–3.81 minutes | Not Reported | |

| Not Specified | Not Specified | Not Reported | 6.48 × 10⁻⁴ |

Compound Names Mentioned in this Article

| Compound Name |

| This compound |

| BYI 02960-succinamide |

| BYI 02960-azabicyclosuccinamide |

| BYI 02960-deschlorohydroxy-succinamide |

| 6-chloronicotinic acid |

| Difluoroacetic acid |

| M47 |

| M48 |

| trifluoroacetate |

| difluoroacetate |

| penoxsulam |

| florasulam |

| sulfoxaflor (B1682526) |

| fluroxypyr |

| cycloxaprid |

| pyridaben |

| M328 |

| propaquizafop |

| pyriclobenzuron 1 |

| metoprolol |

| nitenpyram |

| p-nitroacetophenone |

| p-nitroanisole |

| imidacloprid (B1192907) |

| 4-amino-3,5-dichloro-6-fluoropyridin-2-ol |

| 4-amino-3,5-dichloro-6-hydroxy-2-pyridyloxyacetic acid |

| 4-nitrophenol |

| 4-nitrocatechol |

| 3,5-dinitrosalicylic acid |

| 3-nitrosalicylic acid |

| 5-nitrosalicylic acid |

| fluazaindolizine |

| fluopyram |

Hydrolytic Stability and pH Influence

Biotic Transformation and Metabolite Formation in Environmental Matrices

The breakdown of this compound in the environment is significantly mediated by biological organisms, leading to the formation of various metabolites in soil and water.

Under aerobic conditions, this compound degrades in the soil, although its persistence can be substantial and varies with soil type. Laboratory studies have reported a wide range of aerobic soil half-lives, from as short as 8.3 days to as long as 799 days. Field dissipation studies have also shown a broad range of half-life values, from 8.3 to 310 days.

The primary degradation of this compound in soil is considered to be a biologically mediated process. The main metabolites identified in aerobic soil metabolism studies are difluoroacetic acid (DFA) and 6-chloronicotinic acid (6-CNA). In some studies, DFA was found to be a major metabolite, accounting for a significant percentage of the applied amount. For instance, in one study, DFA reached up to 21.9% of the applied radioactivity in California soil. The half-life of DFA in soil is also relatively long, ranging from 44.9 to 73.6 days, while 6-CNA has a much shorter half-life of less than 6 days. Other minor transformation products that have been identified include BYI 02960-chloro and BYI 02960-des-difluoroethyl.

Aerobic Soil Metabolism of this compound

| Parameter | Value | Reference |

|---|---|---|

| Aerobic Soil Half-life (Lab) | 33.0 - 228 days | |

| Aerobic Soil Half-life (Field) | 8.3 - 310 days | |

| Major Metabolites | Difluoroacetic acid (DFA), 6-chloronicotinic acid (6-CNA) |

In aquatic environments, this compound is considered persistent to very persistent. In aerobic water-sediment systems, dissipation half-lives for the water and whole system have been observed to range from 64 to 109 days. Under anaerobic conditions in water-sediment systems, this compound is also expected to be relatively stable, with half-life values ranging from 392 to 693 days.

The transformation of this compound in these systems leads to the formation of several metabolites. The major metabolites formed via photolysis in shallow surface water are BYI 02960-succinamide (M47) and BYI 02960-azabicyclosuccinamide (M48). Difluoroacetic acid (DFA) is also a significant metabolite in aquatic systems. Other minor metabolites that have been detected include BYI 02960-deschlorohydroxysuccinamide (DCHS), BYI 02960-des-difluoroethyl (M19), and BYI 02960-chloro (M01).

Aqueous Biotransformation of this compound

| System | Half-life (days) | Major Metabolites | Reference |

|---|---|---|---|

| Aerobic Water-Sediment | 64 - 109 | Not specified in this context | |

| Anaerobic Water-Sediment | 392 - 693 | Not specified in this context |

Aerobic Soil Metabolism

Plant Uptake and Systemic Translocation Mechanisms

This compound is a systemic insecticide, meaning it is readily taken up by plants and translocated within their vascular systems. This systemic activity is crucial for its efficacy against sucking pests.

Studies using radiolabeled this compound have demonstrated its uptake and translocation patterns. Following soil drench application to tomato plants, rapid root uptake and even distribution throughout the entire plant via the xylem were observed. The concentration of this compound equivalents within the plant peaks at around 7 to 14 days after application before declining.

The translocation of this compound is primarily acropetal, moving from the roots towards the leaves and other aerial parts of the plant. This movement occurs through the xylem, the plant's water-conducting tissue. There is also evidence of multidirectional translocation, including basipetal movement, which is less common for systemic insecticides.

Once inside the plant, this compound is metabolized. A significant metabolite formed in plants is difluoroacetic acid (DFA). High concentrations of DFA have been found in various plant parts, including fruits, tubers, seeds, and straw, even after foliar spray application, indicating that this metabolite is formed within the plant tissues and not just taken up from the soil. The metabolic pathway in plants also involves the formation of 6-chloronicotinic acid (6-CNA).

Plant Uptake and Translocation of this compound

| Process | Details | Reference |

|---|---|---|

| Uptake | Readily absorbed by roots following soil application. | |

| Translocation | Primarily acropetal (upward) movement through the xylem. Evidence of multidirectional translocation also exists. |

| Metabolism in Plants | Formation of major metabolites Difluoroacetic acid (DFA) and 6-chloronicotinic acid (6-CNA). | |

Mobility and Distribution in Terrestrial and Aquatic Ecosystems

Leaching Potential to Groundwater

The potential for leaching is particularly concerning in regions with vulnerable conditions, such as permeable soils and shallow water tables. canada.cabund.de Regulatory assessments in both the US and Hawaii have identified the likelihood of this compound leaching into groundwater as high based on its persistence and mobility characteristics. mda.state.mn.ushawaii.gov

However, the extent of leaching can be influenced by soil composition. For instance, a study on Indian soils found that this compound has greater mobility in sandy loam soils compared to clayey soils, where greater adsorption occurs. researchgate.net This study also demonstrated that amending sandy loam soil with farmyard manure (FYM) significantly increased the soil's capacity to adsorb the chemical, thereby reducing its mobility and potential for leaching. researchgate.net While field and laboratory studies confirm the potential for movement, some groundwater modelling based on chemical fate data has indicated that this compound is not expected to enter groundwater at levels that would pose an unacceptable risk to the environment. canada.ca

Table 1: Soil Mobility and Leaching Potential of this compound

Runoff and Erosion into Surface Waters

This compound and its breakdown products can be transported into aquatic ecosystems via surface runoff, erosion, and spray drift. canada.camda.state.mn.us Due to its persistence and mobility, the chemical can move from treated fields into surface water bodies, where it may remain in the water column and sediment for extended periods. biologicaldiversity.orgmda.state.mn.us This creates a potential for both short-term and long-term exposure for aquatic organisms. biologicaldiversity.orgfarmlandbirds.net

Once in an aquatic environment, this compound mixes readily with water. canada.ca While it is generally persistent, its dissipation can be relatively rapid in clear, shallow waters where it is exposed to sunlight. mda.state.mn.us Aqueous photolysis (breakdown by sunlight) is a key degradation pathway, with one study noting a half-life of 2.5 days under such conditions. farmlandbirds.net However, in the absence of sunlight, such as in deeper or more turbid waters, the compound is stable to hydrolysis and can persist. mda.state.mn.usfarmlandbirds.net Its presence in sediment pore water is also considered a likely exposure route for sediment-dwelling organisms. farmlandbirds.net

Characterization and Ecological Relevance of Environmental Transformation Products

In the environment, this compound degrades into several transformation products, or metabolites, which have their own distinct characteristics and potential ecological relevance.

In terrestrial environments, the primary degradation of this compound in soil occurs through microbial action. canada.ca The main routes of degradation involve the cleavage of the molecule, leading to two major transformation products: Difluoroacetic acid (DFA) and 6-chloronicotinic acid (6-CNA) . canada.cafao.org

6-CNA has been observed to degrade rapidly in soil, primarily breaking down into carbon dioxide. canada.ca It is considered to have medium mobility. researchgate.net Although tests on various organisms showed no adverse effects at concentrations higher than those expected in the environment, its formation is a key step in the degradation pathway. canada.ca

DFA , on the other hand, can persist in the soil environment. canada.ca It is considered highly mobile and has the potential to runoff or leach into groundwater. mda.state.mn.us

In aquatic systems, the primary breakdown mechanism is photolysis, which produces different metabolites, including BYI 02960-succinamide and azabicyclosuccinamide . canada.ca

Recent predictive research has highlighted the potential ecological risks associated with the broader range of this compound's transformation products. acs.orgnih.gov One study identified 91 potential aerobic transformation products. acs.orgnih.gov The analysis predicted that nearly half of these products could exhibit toxicity to fish or aquatic invertebrates like Daphnia. acs.orgnih.gov Crucially, the eleven transformation products identified as having a high or moderate risk to aquatic ecosystems all contained a 6-chloropyridine ring structure. acs.orgnih.gov This finding suggests that derivatives of the pyridine (B92270) ring from the parent compound pose a potential risk to aquatic life and warrant specific attention in environmental risk assessments. nih.gov

Table 2: Key Environmental Transformation Products of this compound

Ecotoxicological Impacts on Non Target Organisms

Effects on Pollinator Species

Honeybees (Apis mellifera):

Initial assessments suggested low acute toxicity of flupyradifurone to honeybees. nih.govbayer.com However, subsequent research has demonstrated significant lethal and sublethal effects. Field-realistic concentrations have been shown to decrease the survival rate of honeybees. mdpi.comresearchgate.net While some studies report no significant negative effects on larval development duration, others have found that a sublethal dose can lead to a significant reduction in adult emergence. mdpi.comresearchgate.net

Sublethal effects are also a major concern. Exposure to this compound can impair motor abilities, taste, and appetitive learning performance in honeybees. mdpi.com It has also been shown to affect the learning and memory ability of adult bees. nih.gov Furthermore, exposure to this compound can have cytotoxic and immune-responsive effects on nurse bees, which are critical for hive maintenance and larval survival. nih.gov The expression of immune-related genes can be significantly altered in nurse bees exposed to field-realistic concentrations. nih.gov

Bumblebees (Bombus spp.):

Studies on bumblebees have also revealed detrimental effects from this compound exposure. Acute exposure can impair learning and memory in Bombus impatiens. researchgate.netroyalsocietypublishing.org Chronic exposure has been shown to harm colony growth in Bombus terrestris. royalsocietypublishing.orgnih.gov this compound exposure can reduce the reproductive output of B. terrestris and B. impatiens, leading to longer colony development times and increased larval mortality. researchgate.net Additionally, the insecticide can impair the collective ability of bumblebees to maintain necessary brood temperatures, which can prolong developmental times and decrease colony growth by over 50%. uni-konstanz.de

Lethal and Sublethal Effects of this compound on Apidae

| Species | Effect Type | Finding |

| Apis mellifera (Honeybee) | Lethal | Decreased survival rate at field-realistic concentrations. mdpi.comresearchgate.net |

| Sublethal | Reduced adult emergence. researchgate.net | |

| Sublethal | Impaired motor abilities, taste, and learning performance. mdpi.com | |

| Sublethal | Cytotoxic and immune-responsive effects in nurse bees. nih.gov | |

| Bombus impatiens (Bumblebee) | Sublethal | Impaired learning and memory. researchgate.netroyalsocietypublishing.org |

| Bombus terrestris (Bumblebee) | Sublethal | Harmed colony growth. royalsocietypublishing.orgnih.gov |

| Sublethal | Reduced reproductive output, prolonged colony development. researchgate.net | |

| Sublethal | Impaired collective brood thermoregulation. uni-konstanz.de |

Research on solitary bees has highlighted their significant vulnerability to this compound. In a semi-field experiment, 100% of solitary mason bees (Osmia lignaria) died within three days of exposure to a commercial formulation containing this compound at recommended rates. nih.govtechexplorist.com Bees exposed a few days after the initial application survived but experienced sublethal effects, including lower nesting success, impaired foraging efficiency, and higher mortality. nih.govtechexplorist.com

Studies on wild, ground-nesting squash bees have shown that exposure to this compound, alone or in combination with a fungicide, resulted in reduced pollen collection, hyperactivity, or changes in reproduction. uoguelph.ca This is particularly concerning as over 70% of all bee species nest underground and may be exposed to pesticide residues in the soil, a route not typically considered in pesticide risk assessments. uoguelph.ca

This compound has been shown to have significant consequences for various bee behaviors that are crucial for individual and colony survival.

Learning and Memory: Exposure to this compound impairs olfactory and visual learning and memory in bumblebees (Bombus impatiens). researchgate.net It also negatively affects the olfactory learning abilities of both larval and adult Apis cerana (Asian honeybee). mdpi.comresearchgate.net High doses of this compound have been found to diminish sucrose (B13894) responsiveness and impair performance on associative conditioning tasks in Apis mellifera. oup.com

Foraging and Feeding: this compound-treated bumblebees are less motivated to feed. researchgate.net In solitary bees, it has been shown to impair foraging efficiency. nih.gov

Colony Performance: For social bees, these individual-level effects can scale up to impact the entire colony. In bumblebees, this compound exposure can lead to prolonged colony development times, increased larval mortality, and reduced reproductive output. researchgate.net The impairment of collective thermoregulation in bumblebee microcolonies can significantly reduce colony growth and reproductive chances. uni-konstanz.de While some field studies on honeybees have shown no long-term impact on bee colonies at maximum labeled rates, laboratory and semi-field studies consistently demonstrate effects that could compromise colony fitness. mdpi.commda.state.mn.us

Different bee species exhibit varying levels of sensitivity to this compound. Studies have shown that some wild bee species are more sensitive to certain pesticides than the standard test species, the honeybee (Apis mellifera). pan-europe.infounibo.it For example, one study found that a species of wild bee was 15 times more toxic to this compound compared to honeybees. pan-europe.info

Research comparing the toxicity of this compound across different bee species found that Apis mellifera was the least sensitive, followed by the mason bee Osmia cornifrons, with Osmia lignaria and Osmia californica being the most sensitive. researchgate.net Furthermore, within Osmia species, males were found to be less sensitive than females. researchgate.net A comparison between the European bumblebee (Bombus terrestris) and the Asian bumblebee (Bombus lantschouensis) revealed that B. lantschouensis was significantly more sensitive to this compound. mdpi.com These variations in sensitivity are influenced by factors such as body size, with larger bees generally being less sensitive. mdpi.com

Toxicity of this compound to Different Bee Species

| Bee Species | Relative Sensitivity |

| Apis mellifera (Honeybee) | Least Sensitive |

| Osmia cornifrons (Mason Bee) | More Sensitive than A. mellifera |

| Osmia lignaria (Mason Bee) | Most Sensitive |

| Osmia californica (Mason Bee) | Most Sensitive |

| Bombus terrestris (Bumblebee) | Less Sensitive than B. lantschouensis |

| Bombus lantschouensis (Bumblebee) | More Sensitive than B. terrestris |

Consequences for Bee Behavior, Learning, and Colony Performance

Toxicity to Aquatic Invertebrates

This compound is recognized as being very highly toxic to aquatic invertebrates. wikipedia.orgmda.state.mn.us Its high water solubility and persistence in the environment raise concerns about its potential impact on aquatic ecosystems. nih.gov

Studies have assessed the acute and chronic toxicity of this compound on various aquatic arthropod species. The hazardous concentration 5th percentile (HC05) value from a species sensitivity distribution based on acute toxicity was found to be 0.052 µmol/L (15 µg/L). nih.gov

Chronic exposure has also been shown to have significant effects. For the mayfly Cloeon dipterum, the 28-day EC10 (the concentration causing a 10% effect) was 7.5 µg/L. nih.gov For the amphipod Gammarus pulex, the 28-day EC10 was 2.9 µg/L, and the no observed effect concentration (NOEC) for food consumption after 28 days of exposure was 0.3 µg/L. nih.gov

Research on mayfly larvae (Hexagenia spp.) has shown that this compound can have a strong negative impact on survival at certain concentrations. biologicaldiversity.org It can also cause sublethal behavioral alterations, such as causing larvae to leave the protection of their burrows, at lower concentrations. biologicaldiversity.org These findings indicate that both pelagic (water column) and benthic (sediment-dwelling) aquatic invertebrates are at risk from this compound contamination.

Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Value |

| Various Aquatic Arthropods | Acute HC05 | 0.052 µmol/L (15 µg/L) |

| Cloeon dipterum (Mayfly) | Chronic 28-day EC10 | 7.5 µg/L |

| Gammarus pulex (Amphipod) | Chronic 28-day EC10 | 2.9 µg/L |

| Gammarus pulex (Amphipod) | Chronic 28-day NOEC (food consumption) | 0.3 µg/L |

Comparative Aquatic Ecotoxicological Assessments

Impacts on Other Non-Target Arthropods

The impact of this compound on non-target arthropods varies by species. It is reported to have minimal impact on several beneficial predatory insects and mites, such as ladybird beetles, lacewings, and predatory mites (Acari: Phytoseiidae). bayer.com.auepa.govgrowertalks.com This selectivity makes it potentially suitable for integration into pest management programs. epa.gov

Conversely, this compound can be detrimental to other beneficial arthropods, including predatory bugs. bayer.com.au Research has demonstrated lethal and sublethal effects on various species of parasitoid wasps. uni-regensburg.de In studies on Nasonia vitripennis, exposure to this compound disrupted pheromone responses and reduced mating rates at certain doses. oup.com Sublethal doses were also found to impair the host-finding abilities of the parasitoids Leptopilina heterotoma and Lariophagus distinguendus. nih.govuni-regensburg.de For the parasitoid Binodoxys communis, exposure has been linked to reduced survival, longevity, and progeny size. researchgate.net Additionally, studies on the black garden ant (Lasius niger) found that while low concentrations did not affect survival, chronic exposure to sublethal doses increased the ants' susceptibility to pathogens. biorxiv.org

Table 2: Summary of this compound's Impact on Select Non-Target Arthropods

| Arthropod Group | Species/Taxa | Observed Impact | Reference |

| Predatory Mites | Acari: Phytoseiidae | Minimal impact, Low toxicity | bayer.com.augrowertalks.comucanr.edu |

| General Predators | Ladybird Beetles, Lacewings | Minimal impact | bayer.com.au |

| Predatory Bugs | Orius insidiosus | Detrimental | bayer.com.aunih.gov |

| Parasitoid Wasps | Nasonia vitripennis | Disrupted pheromone response, reduced mating | uni-regensburg.deoup.com |

| Parasitoid Wasps | Lariophagus distinguendus | Impaired host-finding | uni-regensburg.de |

| Parasitoid Wasps | Leptopilina heterotoma | Impaired host-finding | nih.gov |

| Ants | Lasius niger | Increased pathogen susceptibility | biorxiv.org |

Effects on Vertebrate Organisms

This compound is categorized as moderately toxic to birds on an acute oral exposure basis and slightly toxic on a subacute dietary basis. farmlandbirds.net The acute oral LD50 for the bobwhite quail (Colinus virginianus) is 232 mg/kg body weight. nih.govresearchgate.net Avian toxicity studies have indicated that exposure can lead to reduced feed consumption and subsequent effects on body weight. farmlandbirds.net For instance, in studies with bobwhite quail and mallard ducks, reduced body weight and body weight gain were observed at certain dietary concentrations during the exposure period. farmlandbirds.net

Regarding reproductive effects, a study on mallard ducks exposed to this compound in their diet found no compound-related adverse effects on reproduction up to the highest tested concentration of 845 mg a.i./kg diet. farmlandbirds.net

Table 3: Avian Toxicity Profile of this compound

| Species | Test Type | Endpoint | Value | Reference |

| Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | 232 mg/kg bw | nih.govresearchgate.net |

| Bobwhite Quail (Colinus virginianus) | Subacute Dietary | LC50 | >5000 mg/kg diet | farmlandbirds.net |

| Mallard Duck (Anas platyrhynchos) | Subacute Dietary | LC50 | >4741 mg a.i./kg diet | fao.org |

| Mallard Duck (Anas platyrhynchos) | Reproduction | NOAEC | 845 mg a.i./kg diet | farmlandbirds.net |

Toxicology studies in laboratory animals indicate that long-term exposure to this compound can result in effects on the liver, thyroid gland, kidney, and skeletal muscle. canada.ca Skeletal muscle atrophy was a notable finding in 90-day and 1-year studies with dogs. federalregister.gov

Developmental and reproductive toxicity studies have revealed evidence of susceptibility in developing animals. federalregister.gov In a two-generation reproduction study in rats, a decrease in the body weight of F2 pups was observed at a dose level that did not affect the parental animals, suggesting quantitative susceptibility in the young. federalregister.govregulations.gov The No-Observed-Adverse-Effect Level (NOAEL) for offspring toxicity in this study was established at 7.8 mg/kg bw/day. fao.org

In developmental toxicity studies with rabbits, an increased incidence of fetal death was observed at 80 mg/kg/day, a dose that did not produce maternal toxicity, which is also considered an indicator of quantitative susceptibility. federalregister.govregulations.gov The NOAEL for maternal toxicity in rabbits was 15 mg/kg bw/day, based on body weight loss at higher doses. fao.orgwho.int In rats, developmental effects such as slightly delayed ossification were seen at 150 mg/kg/day, a dose that also caused maternal toxicity. regulations.govfao.org

Acute neurotoxicity studies in rats showed clinical signs indicative of neurotoxicity, such as piloerection, following a single high dose. canada.caregulations.gov However, these clinical signs were not observed in long-term dietary neurotoxicity studies. canada.ca

Table 4: Selected Mammalian Developmental and Reproductive Toxicity Endpoints for this compound

| Species | Study Type | Endpoint | NOAEL (mg/kg bw/day) | Observed Effects at LOAEL | Reference |

| Rat | 2-Generation Reproduction | Parental Toxicity | 7.8 | Decreased female body weight | fao.org |

| Rat | 2-Generation Reproduction | Offspring Toxicity | 7.8 | Decreased pup weight and weight gain | regulations.govfao.org |

| Rat | Developmental Toxicity | Maternal Toxicity | 50 | Salivation and body weight loss | fao.org |

| Rat | Developmental Toxicity | Embryo/Fetal Toxicity | 50 | Slightly delayed ossification | fao.org |

| Rabbit | Developmental Toxicity | Maternal Toxicity | 15 | Body weight loss, reduced feed consumption | fao.orgwho.int |

| Rabbit | Developmental Toxicity | Embryo/Fetal Toxicity | 40 (highest dose tested) | Increased fetal death at 80 mg/kg/day in a separate study | federalregister.govfao.orgwho.int |

Analytical Methodologies for Environmental and Biological Matrices

Sample Preparation Techniques for Residue Analysis

The accurate determination of flupyradifurone and its metabolites relies on effective sample preparation to extract the target analytes from complex matrices. A widely adopted and modified "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is frequently employed. researchgate.netresearchgate.neteurl-pesticides.eu This procedure typically involves an initial extraction with an organic solvent, followed by a cleanup step to remove interfering substances.

For plant and animal commodities, extraction is commonly performed using a mixture of acetonitrile (B52724) and water. fao.org In a study analyzing fruits, vegetables, and grains, the target compounds were extracted with acetonitrile. nih.gov Similarly, for the analysis of this compound in rapeseeds and rape oil, acetonitrile was used as the extraction solvent. belal.by Citrus samples were also extracted with acetonitrile. fxcsxb.com For milk samples, a modified QuEChERS method used 10 mL of acetonitrile for extraction, followed by vortexing and sonication. spkx.net.cn

Following extraction, a cleanup step is crucial for removing matrix components that could interfere with the analysis. For fruits, vegetables, and grains, octadecylsilane (B103800) (C18) was used for cleanup. nih.gov In the analysis of rapeseeds and rape oil, cleanup was achieved using a system of immiscible liquids and solid-phase extraction. belal.by For citrus samples, dispersive solid-phase extraction with primary secondary amine (PSA) was employed. fxcsxb.com A more complex cleanup for milk involved a modified QuEChERS packing of magnesium sulfate (B86663) (MgSO4), PSA, graphitized carbon black (GCB), and C18. spkx.net.cn In the analysis of pistachio, date, and soil, cleanup was performed with PSA. researchgate.net Some methods also offer an optional cleanup step for the analysis of the parent this compound, which involves evaporating an aliquot to near dryness, reconstituting it, and purifying it through a C18 solid-phase extraction (SPE) column. fao.org

For soil and sediment samples, a specific method involves extraction followed by cleanup using a cationic resin (AG-50W-X8). epa.gov In the case of water samples, the analytical method involves liquid chromatography-tandem mass spectrometry (LC/MS/MS) without extensive sample preparation mentioned in the available summary. epa.gov

The table below summarizes various sample preparation techniques for different matrices.

| Matrix | Extraction Solvent | Cleanup Method | Reference |

| Fruits, Vegetables, Grains | Acetonitrile | Octadecylsilane (C18) | nih.gov |

| Rapeseeds, Rape Oil | Acetonitrile | Immiscible liquids and solid-phase extraction | belal.by |

| Citrus | Acetonitrile | Dispersive solid-phase extraction (PSA) | fxcsxb.com |

| Milk | Acetonitrile | Modified QuEChERS (MgSO4, PSA, GCB, C18) | spkx.net.cn |

| Pistachio, Date, Soil | Acetonitrile | Primary Secondary Amine (PSA) | researchgate.net |

| Soil, Sediment | Not specified | Cationic resin (AG-50W-X8) | epa.gov |

| Plant Commodities (optional for parent) | Acetonitrile/water with formic acid | C18 solid-phase extraction (SPE) | fao.org |

Advanced Chromatographic and Spectrometric Detection Methods

The detection and quantification of this compound and its metabolites are predominantly achieved using advanced chromatographic techniques coupled with spectrometric detectors. The most common and effective method is liquid chromatography with tandem mass spectrometry (LC-MS/MS). fao.orgepa.govepa.gov This technique offers high sensitivity and selectivity, which is crucial for analyzing complex matrices.

Ultra-high performance liquid chromatography (UHPLC) and ultra-performance liquid chromatography (UPLC) systems are frequently utilized to achieve rapid and efficient separation of the target compounds. researchgate.netresearchgate.netnih.govbelal.byspkx.net.cnresearchgate.net For instance, a method for fruits, vegetables, and grains successfully separated this compound and its two metabolites between 1.9 and 3.1 minutes using a High Strength Silica (HSS) T3 chromatographic column. nih.gov Another method separated this compound and other pesticides in pistachio, date, and soil samples between 10.2 and 18.3 minutes using a C18 column. researchgate.net

The choice of chromatographic column is critical for achieving good separation. Reversed-phase C18 columns are widely used. researchgate.netspkx.net.cnfao.org For example, a Shim-pack-GIST C18 column (100 mm × 2.1 mm, 1.7 μm) was used for analyzing milk samples. spkx.net.cn For the determination of this compound content, a Kinetex C18 column (50 x 4.6 mm) was employed. cipac.org

Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. eurl-pesticides.eufxcsxb.comspkx.net.cn Electrospray ionization (ESI) is the most common ionization source, used in both positive (ESI+) and negative (ESI-) modes, sometimes alternately, to detect different analytes in a single run. fxcsxb.comspkx.net.cn For example, in the analysis of citrus samples, analytes were detected in MRM mode under alternate positive/negative ESI. fxcsxb.com In some cases, a diode array detector is used with UHPLC. belal.by UV detection at a specific wavelength, such as 280 nm, is also used for the determination of this compound content. cipac.org

The mobile phase composition is optimized to achieve the best separation. A common combination is a gradient elution with acetonitrile and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. researchgate.netspkx.net.cnepa.gov

The following table provides an overview of the chromatographic and spectrometric methods used for this compound analysis.

| Analytical Technique | Column | Detector | Ionization Source | Reference |

| UHPLC-MS/MS | HSS T3 | Tandem Mass Spectrometry | Electrospray Ionization (ESI) | nih.gov |

| UHPLC | Not specified | Diode Array Detector | Not applicable | belal.by |

| UPLC-MS/MS | Shim-pack-GIST C18 | Tandem Mass Spectrometry | ESI (positive/negative) | spkx.net.cn |

| LC-MS/MS | C18 | Tandem Mass Spectrometry | ESI | researchgate.net |

| HPLC | Kinetex C18 | UV (280 nm) | Not applicable | cipac.org |

| LC-MS/MS | Not specified | Tandem Mass Spectrometry | Not specified | fao.orgepa.govepa.gov |

Method Validation and Performance Characteristics in Diverse Matrices

The reliability of analytical methods for this compound is established through rigorous validation, assessing parameters such as linearity, recovery, precision, and limits of quantification (LOQ). These validation studies are performed across a variety of matrices to ensure the method's robustness.

Linearity: Analytical methods for this compound consistently demonstrate excellent linearity over a range of concentrations. For instance, in milk samples, a good linear relationship was observed in the range of 0.005–2.5 mg/L with a correlation coefficient (R²) greater than 0.996. spkx.net.cn Similarly, for citrus samples, correlation coefficients of 0.9979–0.9996 were achieved. fxcsxb.com A study on animal-derived foods also reported excellent linearity with R² > 0.998. researchgate.net

Recovery and Precision: Recovery studies are conducted by spiking blank matrix samples with known concentrations of the analytes. The percentage of the analyte recovered indicates the accuracy of the method. In a study on fruits, vegetables, and grains, satisfactory recoveries between 70.3% and 116.5% were obtained, with relative standard deviations (RSDs) below 18.6%. nih.gov For milk samples, average recoveries ranged from 70.2% to 97.6% with RSDs between 3.6% and 5.3%. spkx.net.cn In pistachio, date, and soil, recoveries were between 80.6% and 93.5% with RSDs below 10.8%. researchgate.nettandfonline.com Analysis in animal-derived foods showed recoveries of 69.9% to 114.0% with RSDs of 0.8% to 10.4%. researchgate.net

Limits of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For this compound and its metabolites, LOQs are generally low, demonstrating the high sensitivity of the analytical methods. In plant commodities, LOQs were typically 0.01 mg/kg for the parent compound and some metabolites, and 0.02 mg/kg for others. fao.org A method for rapeseeds and rape oil reported an LOQ of 0.02–0.05 mg/kg. belal.by In fruits, vegetables, and grains, the LOQ was 10 μg/kg for this compound. nih.gov For water samples, the LOQ ranged from 1.0 to 5.0 µg/L. epa.govepa.gov In date fruits, the LOQ for this compound was found to be 0.0062 mg/kg. researchgate.nettandfonline.com

The table below presents a summary of method validation data for this compound in different matrices.

| Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOQ | Reference |

| Fruits, Vegetables, Grains | Not specified | 70.3–116.5 | < 18.6 | 10 µg/kg | nih.gov |

| Milk | > 0.996 | 70.2–97.6 | 3.6–5.3 | 0.01–0.05 mg/kg | spkx.net.cn |

| Pistachio, Date, Soil | > 0.9949 | 80.6–93.5 | < 10.8 | 0.0062 mg/kg (date) | researchgate.nettandfonline.com |

| Citrus | 0.9979–0.9996 | 71.9–106 | 0.8–9.1 | 0.05–0.1 mg/kg | fxcsxb.com |

| Animal-Derived Foods | > 0.998 | 69.9–114.0 | 0.8–10.4 | 0.001–0.025 mg/kg | researchgate.net |

| Plant Commodities | > 0.99 | Not specified | Not specified | 0.01–0.05 mg/kg | fao.orgfao.org |

| Water | Not specified | Not specified | Not specified | 1.0–5.0 µg/L | epa.govepa.gov |

| Rapeseeds, Rape Oil | Not specified | Not specified | Not specified | 0.02–0.05 mg/kg | belal.by |

Analysis of Parent Compound and Metabolite Residues

Analytical methods for this compound are designed to simultaneously determine the parent compound and its key metabolites, which is essential for a comprehensive residue assessment. The specific metabolites included in the analysis depend on the matrix and the regulatory requirements.

In plant commodities, the primary metabolites of interest are difluoroacetic acid (DFA), difluoroethyl-amino-furanone (DFEAF), and 6-chloronicotinic acid (6-CNA). fao.orgfao.orgfao.org Analytical methods have been developed and validated for the simultaneous determination of this compound and these metabolites in various plant-based foods. researchgate.netnih.govfxcsxb.com For instance, a method for fruits, vegetables, and grains targeted this compound, DFEAF, and 6-CNA. nih.gov Another method for citrus samples also analyzed for this compound, DFA, 6-CNA, and DFEAF. fxcsxb.com

In animal matrices, the residue definition often includes this compound and its metabolites DFA, fpd-acetyl-AMCP, and fpd-OH. fao.org A method for the simultaneous determination of this compound and its metabolites 6-CNA and DFA in milk has been developed. spkx.net.cn A comprehensive method for various animal-derived foods, including meat, viscera, milk, and honey, was established for this compound and its three principal metabolites: DFEAF, 6-CNA, and DFA. researchgate.net

The residue definitions for regulatory purposes can differ for risk assessment and enforcement. For plant commodities, the residue definition for compliance with the Maximum Residue Level (MRL) is often just the parent this compound. However, for dietary intake estimation, the definition typically includes the sum of this compound, DFA, and 6-CNA, expressed as parent equivalents. fao.orgfao.org For animal commodities, the residue definition for both MRL compliance and dietary intake estimation is the sum of this compound and DFA, expressed as parent equivalents. fao.org

The table below lists the common metabolites of this compound analyzed in different matrices.

| Matrix | Parent Compound | Metabolites Analyzed | Reference |

| Plant Commodities | This compound | DFA, DFEAF, 6-CNA | fao.orgfao.orgfao.org |

| Fruits, Vegetables, Grains | This compound | DFEAF, 6-CNA | nih.gov |

| Citrus | This compound | DFA, 6-CNA, DFEAF | fxcsxb.com |

| Animal Commodities | This compound | DFA, fpd-acetyl-AMCP, fpd-OH | fao.org |

| Milk | This compound | 6-CNA, DFA | spkx.net.cn |

| Animal-Derived Foods | This compound | DFEAF, 6-CNA, DFA | researchgate.net |

| Soil, Sediment | This compound | 6-CNA, DFA | epa.gov |

Regulatory Frameworks and Risk Assessment Methodologies

International and National Regulatory Evaluations and Approvals

Flupyradifurone, a butenolide insecticide, has undergone evaluation by numerous regulatory bodies worldwide. bayer.com It is registered for use in North, Central, and South America, as well as in Africa, the Middle East, and the Asia Pacific region, including major agricultural markets like China, India, Australia, and New Zealand. bayer.com

In the United States , the Environmental Protection Agency (EPA) first registered this compound in 2015 for the control of piercing and sucking insects on a variety of agricultural crops and as a seed treatment for soybeans. regulations.gov The EPA granted it a "reduced risk" status for several uses, which can be given to pesticides that are presumed to pose less risk than existing alternatives. regulations.govepa.gov The exclusive-use data protection period for some data was extended to 2028. epa.gov More recently, in 2023, additional uses were registered for controlling insects in residential and commercial structures. regulations.gov

Canada's Pest Management Regulatory Agency (PMRA) granted full registration for this compound and its end-use products in 2015 for controlling pests in soybeans and various outdoor crops. canadacommons.ca In 2018, this registration was expanded to include the control of aphids, whiteflies, and leafhoppers on greenhouse vegetables and ornamental crops. publications.gc.capublications.gc.caagropages.com The PMRA's evaluation concluded that under the approved conditions of use, the health and environmental risks are acceptable. publications.gc.caagropages.com

Regulatory Status of this compound in Select Regions

| Regulatory Body | Region/Country | Initial Approval Year | Key Notes |

| Environmental Protection Agency (EPA) | United States | 2015 | Granted "reduced risk" status for several uses. regulations.govepa.gov Registrations expanded in 2023. regulations.gov |

| European Commission (EC) | European Union | 2015 | Approval valid until December 2025; re-evaluation is ongoing. bayer.comagropages.comnih.gov |

| Pest Management Regulatory Agency (PMRA) | Canada | 2015 | Registrations expanded in 2018 to include greenhouse and ornamental uses. canadacommons.capublications.gc.capublications.gc.ca |

| Australian Pesticides and Veterinary Medicines Authority (APVMA) | Australia | Registered | Available for use in the Asia Pacific region. bayer.com |

Advancements in Ecological Risk Assessment Protocols for Systemic Insecticides

The development of systemic insecticides like this compound has necessitated advancements in ecological risk assessment protocols. Traditional assessments often focused on acute toxicity, but the systemic nature of these compounds, which are absorbed and translocated throughout a plant, requires a more complex evaluation of chronic and sublethal exposure risks. researchgate.neteuropa.eusemanticscholar.org

Key advancements in risk assessment protocols include:

Tiered Approaches: Modern risk assessments employ a tiered or stepwise approach. researchgate.net This begins with simple, conservative laboratory-based tests (Tier 1) and progresses to more complex and realistic higher-tier studies, such as semi-field and full-field trials, if initial tiers indicate a potential risk. researchgate.net This allows for a more nuanced understanding of exposure under real-world conditions. d-nb.info

Exposure Assessment for Systemic Compounds: Protocols have evolved to better quantify exposure through various routes unique to systemic insecticides. This includes analyzing residue levels in nectar, pollen, and guttation fluid (the sap exuded from the edges of leaves), which can be sources of exposure for non-target organisms. researchgate.net

Consideration of Multiple Stressors: Researchers and regulators are increasingly aware that pesticides are just one of many stressors affecting ecosystems. biorxiv.org Advanced risk assessment frameworks are beginning to consider the interactive and potentially synergistic effects of pesticides with other factors like pathogens, nutritional stress, and climate change. biorxiv.org

Development of Bee-Specific Guidance: In response to concerns about pollinator health, specific guidance documents for the risk assessment of pesticides on bees have been developed. These frameworks call for more comprehensive data on both honey bees and wild bees (e.g., bumblebees and solitary bees) and include chronic toxicity testing. pan-europe.info

These advancements aim to bridge the gap between regulatory risk assessments and the complex ecological realities of how systemic insecticides behave in the environment and affect non-target species. d-nb.info

Challenges in Assessing Long-Term and Sublethal Ecological Impacts

Despite advancements in risk assessment, significant challenges remain in fully understanding the long-term and sublethal ecological impacts of systemic insecticides like this compound.

One major challenge is replicating realistic, field-level exposure over the long term in controlled studies. researchgate.net The concentration of a pesticide that an organism encounters can vary significantly based on the crop, application method, time of year, and environmental conditions. frontiersin.org This variability makes it difficult to design laboratory experiments that accurately reflect chronic field exposure.

Assessing sublethal effects presents another hurdle. These impacts are often subtle and can be difficult to quantify. For example, studies on this compound have investigated a range of sublethal effects on bees, with varied results:

Behavioral and Cognitive Effects: Some laboratory studies have shown that exposure to this compound can impair motor abilities, taste, and olfactory learning in honey bees. mdpi.comopenagrar.de Other studies have noted reduced walking speed and impaired flight take-off in stingless bee species after exposure. nih.gov

Immune System Impacts: Research has suggested that this compound can affect the immune response in bees. Some studies show increased expression of certain immune genes, while others suggest it can activate detoxification pathways. mdpi.comfrontiersin.orgopenagrar.de

Synergistic Effects: A significant challenge is assessing the impact of this compound when it interacts with other agricultural chemicals, such as fungicides. Studies have demonstrated that the toxicity of this compound to bees can be amplified when combined with certain fungicides, an effect not typically captured in standard single-chemical risk assessments. ucsd.edu

These challenges mean that the full spectrum of ecological effects, particularly from chronic, low-level exposure and chemical mixtures, may not be fully captured by current regulatory assessment processes. researchgate.netucsd.edu

Implications for Integrated Pest Management and Sustainable Agricultural Practices